

Application Note: Comprehensive HPLC & LC-MS Analysis of (S)-(-)-Verapamil-d3 HCl

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Compound of Interest

Compound Name: (S)-(-)-Verapamil-d3 HCl (N-methyl-d3)

CAS No.: 1398112-33-8

Cat. No.: B602750

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Executive Summary & Compound Profile

Target Analyte: (S)-(-)-Verapamil-d3 Hydrochloride (N-methyl-d3) CAS Registry: 2714485-49-9 (Generic d3 forms) / Specific stereoisomer references Application: Internal Standard for quantitation of Verapamil enantiomers; Chiral purity reference.[1][2] Critical Quality Attributes (CQAs):

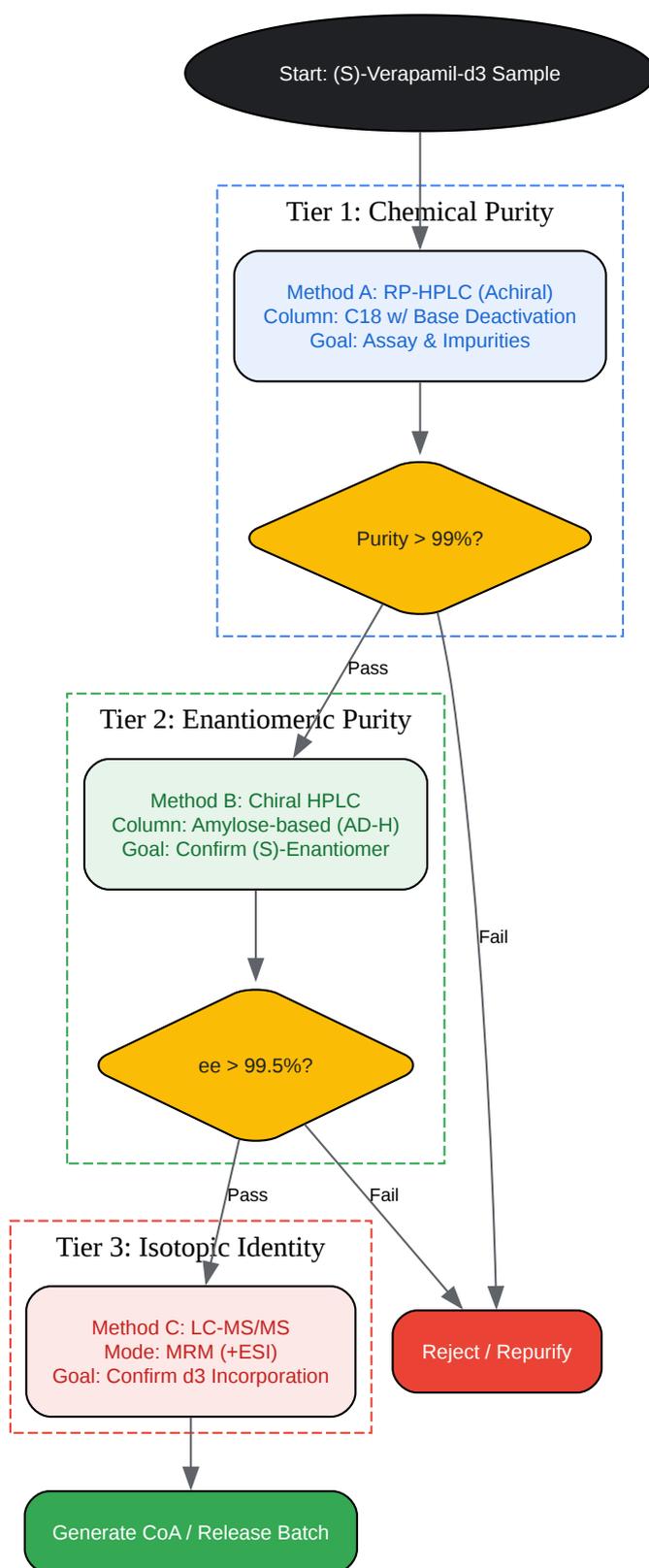
- Chemical Purity: >99.0% (Achiral HPLC)
- Enantiomeric Purity: >99.5% ee (Chiral HPLC)
- Isotopic Enrichment: ≥99% deuterium incorporation (LC-MS)

Physicochemical Profile

Property	Value	Relevance to HPLC
Molecular Weight	494.1 g/mol (HCl salt)	+3 Da shift from native Verapamil (491.[1][2]1)
pKa	~8.6 (Tertiary amine)	Requires pH control (Acidic or Basic) to prevent tailing.[1][2]
LogP	3.8 (Lipophilic)	Strong retention on C18; requires high organic % for elution.[1][2]
UV Max	230 nm, 278 nm	278 nm is preferred for selectivity; 230 nm for sensitivity.
Solubility	Soluble in MeOH, Water, DMSO	Dissolve stock in MeOH; dilute with mobile phase.

Analytical Strategy Overview

To fully validate this reference standard, a three-tiered approach is required. The following DOT diagram illustrates the decision matrix and workflow for complete characterization.



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Figure 1: Analytical workflow for the validation of (S)-(-)-Verapamil-d3, ensuring chemical, chiral, and isotopic integrity.

Detailed Protocols

Method A: Chemical Purity (Achiral RP-HPLC)

Purpose: To determine total chemical purity and quantify impurities.[1][2] Rationale: Verapamil is a basic amine. Traditional methods use ion-pairing agents (e.g., USP method uses 2-aminoheptane).[1][2] However, for modern analysis and potential MS compatibility, a "pH-Modified" approach using a high-purity C18 column is superior.[1][2]

Parameter	Condition
Column	Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18
Mobile Phase A	10 mM Ammonium Formate in Water, pH 4.0 (adj.[1][2] with Formic Acid)
Mobile Phase B	Acetonitrile (LC-MS Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV @ 278 nm (Reference 360 nm)
Injection Vol	5 - 10 µL
Gradient	0-2 min: 20% B; 2-12 min: 20% → 70% B; 12-15 min: 70% B; 15.1 min: 20% B

System Suitability Criteria (SST):

- Tailing Factor (T): NMT 1.5 (Critical for basic amines).[1][2]
- Retention Time: ~7-9 minutes.
- Precision (RSD): NMT 0.5% for 5 replicates.

Protocol Step-by-Step:

- Buffer Prep: Dissolve 0.63 g Ammonium Formate in 1L water. Adjust pH to 4.0 ± 0.05 with Formic Acid.[2] Filter through 0.22 μm membrane.[2]
- Standard Prep: Dissolve 10 mg (S)-Verapamil-d3 in 10 mL Methanol (Stock A). Dilute 1:10 with Mobile Phase A to reach ~ 0.1 mg/mL.
- Equilibration: Run MP A:B (80:20) for 30 mins until baseline stabilizes.

Method B: Enantiomeric Purity (Chiral HPLC)

Purpose: To confirm the specific (S)-configuration and ensure no racemization occurred during synthesis.[1][2] Rationale: Amylose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak AD) provide the highest selectivity for Verapamil enantiomers in Normal Phase mode.[1][2]

Parameter	Condition
Column	Daicel Chiralpak AD-H (4.6 x 250 mm, 5 μm)
Mobile Phase	n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Mode	Isocratic, Normal Phase
Flow Rate	1.0 mL/min
Column Temp	25°C (Ambient)
Detection	UV @ 278 nm
Elution Order	(R)-(+)-Verapamil elutes first; (S)-(-)-Verapamil elutes second.[1][2][3]

Critical Note on Additives: Diethylamine (DEA) is mandatory.[1][2] It masks silanol sites on the silica support, preventing peak tailing of the basic Verapamil amine.

Protocol Step-by-Step:

- Mobile Phase: Mix 900 mL n-Hexane and 100 mL Isopropanol. Add 1.0 mL Diethylamine. Degas by sonication (do not vacuum filter aggressively to avoid evaporating Hexane).[1][2]
- Sample Prep: Dissolve standard in 100% Ethanol or IPA (avoid water). Concentration: 0.5 mg/mL.
- SST Requirement: Resolution () between (R) and (S) enantiomers must be > 2 . [1][2]0. (Use a racemic Verapamil standard to establish the separation window first).

Method C: Isotopic Purity & Bioanalysis (LC-MS/MS)

Purpose: To confirm the presence of the d3 label and use as an Internal Standard.[2] Rationale: The d3 label is on the N-methyl group. The mass transition must track the specific fragment containing the N-methyl amine.

Parameter	Condition
Ionization	ESI Positive Mode (+ve)
Precursor Ion	m/z 458.3 [M+H] ⁺ (for d3) vs 455.3 (native)
Product Ion	m/z 165.1 (Major fragment: dimethoxyphenyl-ethyl group)
MRM Transition	458.3 → 165.1 (Quantifier); 458.3 → 303.2 (Qualifier)
Dwell Time	100 ms
Collision Energy	~25-30 eV (Optimize on instrument)

Isotopic Purity Calculation: Inject a high concentration solution (1 µg/mL).[1][2] Monitor m/z 455.3 (Native) and 458.3 (d3).[1][2]

[1][2]

Troubleshooting & Expert Tips

- Peak Tailing:

- Cause: Interaction of the tertiary amine with residual silanols.
- Fix: In RP-HPLC, ensure pH is < 5.0 (protonated amine repels silanols) or use a "Base Deactivated" (BDS) or Hybrid (e.g., Waters BEH) column.[1][2] In Chiral NP-HPLC, ensure DEA is fresh and present at 0.1%. [2]
- Deuterium Isotope Effect:
 - In RP-HPLC, deuterated isotopologs often elute slightly earlier than native compounds due to the slightly lower lipophilicity of C-D bonds compared to C-H. Expect (S)-Verapamil-d3 to elute ~0.05–0.1 min earlier than native (S)-Verapamil.[1][2] Do not mistake this for an impurity.
- Solubility Issues:
 - Verapamil HCl is a salt.[4][5] It is very soluble in water and methanol but poorly soluble in pure Hexane. For Chiral Method B (Hexane base), dissolve the sample in a small volume of Ethanol/IPA first, then dilute with the mobile phase.

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